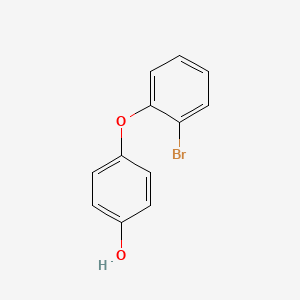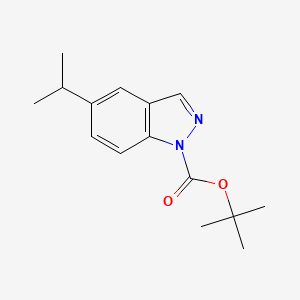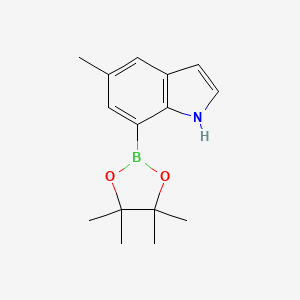![molecular formula C19H16O B11856253 2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran CAS No. 62225-36-9](/img/structure/B11856253.png)
2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Méthyl-4-phényl-4,9-dihydroindéno[2,1-b]pyran est un composé chimique de formule moléculaire C19H16O
Méthodes De Préparation
La synthèse du 2-Méthyl-4-phényl-4,9-dihydroindéno[2,1-b]pyran implique généralement des réactions organiques en plusieurs étapes. Une méthode courante implique la réaction d'un aldéhyde aromatique avec du malononitrile et de la 1,3-indandione en présence d'un catalyseur tel que des silicates métalliques . Les conditions réactionnelles comprennent souvent un solvant comme l'éthanol et une plage de températures de 60 à 80 °C pour faciliter la formation du produit souhaité.
Analyse Des Réactions Chimiques
Le 2-Méthyl-4-phényl-4,9-dihydroindéno[2,1-b]pyran subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être réalisée à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui donne des formes réduites du composé.
Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs courants pour ces réactions comprennent les halogènes et les nucléophiles.
Applications de la recherche scientifique
Le 2-Méthyl-4-phényl-4,9-dihydroindéno[2,1-b]pyran a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique dans diverses affections médicales.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-Méthyl-4-phényl-4,9-dihydroindéno[2,1-b]pyran implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Le 2-Méthyl-4-phényl-4,9-dihydroindéno[2,1-b]pyran peut être comparé à d'autres composés similaires tels que :
4-Méthyl-2-phényl-4,9-dihydroindéno[2,1-b]pyran : Ce composé a une structure similaire mais diffère par la position du groupe méthyle.
2-Amino-4H-pyrans : Ces composés partagent un cycle pyranne similaire mais ont des substituants et des groupes fonctionnels différents.
2-Amino-tétrahydro-4H-pyrans : Ces composés ont une structure de base similaire mais diffèrent par leur état d'hydrogénation et leurs groupes fonctionnels.
Le caractère unique du 2-Méthyl-4-phényl-4,9-dihydroindéno[2,1-b]pyran réside dans ses substituants spécifiques et les propriétés chimiques et biologiques qui en résultent.
Propriétés
Numéro CAS |
62225-36-9 |
|---|---|
Formule moléculaire |
C19H16O |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
2-methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran |
InChI |
InChI=1S/C19H16O/c1-13-11-17(14-7-3-2-4-8-14)19-16-10-6-5-9-15(16)12-18(19)20-13/h2-11,17H,12H2,1H3 |
Clé InChI |
RTEDUELOZZEMIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(C2=C(O1)CC3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-](/img/structure/B11856220.png)
![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)


![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11856225.png)



![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)
